(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
Description
This compound belongs to the class of chiral binaphthyl-derived organocatalysts, characterized by a 1,1'-binaphthyl backbone substituted with electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups at the 3,3'-positions. The phosphoramide moiety is functionalized with a N-tosyl group, distinguishing it from related phosphoric acid derivatives.
Properties
IUPAC Name |
N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H24F12NO5PS/c1-22-10-12-31(13-11-22)63(58,59)56-62(57)60-38-34(25-14-27(40(44,45)46)20-28(15-25)41(47,48)49)18-23-6-2-4-8-32(23)36(38)37-33-9-5-3-7-24(33)19-35(39(37)61-62)26-16-29(42(50,51)52)21-30(17-26)43(53,54)55/h2-21H,1H3,(H,56,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZACFBEACFLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP2(=O)OC3=C(C4=CC=CC=C4C=C3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=C(O2)C(=CC7=CC=CC=C76)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H24F12NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706437-52-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706437-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide typically involves multiple steps, starting with the preparation of the binaphthyl core. The introduction of trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions. The final step involves the tosylation of the phosphoramide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The process often involves large-scale reactors and continuous monitoring to maintain the desired product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide has numerous applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl-N-tosyl phosphoramide exerts its effects involves its ability to form stable complexes with various substrates. The trifluoromethyl groups enhance its electron-withdrawing properties, making it an effective catalyst in many reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Key Structural Features :
- Binaphthyl backbone : Provides a rigid chiral environment.
- 3,5-Bis(trifluoromethyl)phenyl groups : Enhance acidity and stabilize transition states via weak hydrogen bonding .
- N-Tosyl phosphoramide : Modifies solubility and electronic properties compared to hydrogen phosphate analogs.
Comparison with Structurally Similar Compounds
2.1. Phosphoric Acid Derivatives
(R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- Structure : Replaces the N-tosyl phosphoramide with a hydrogen phosphate group.
- Applications : Demonstrated high α-selectivity (4:1 α:β) in glycoside synthesis when paired with thiourea co-catalysts .
- Acidity : The hydrogen phosphate group acts as a stronger Brønsted acid compared to phosphoramides, critical for protonating substrates in glycosylation reactions .
(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- Structure : Substitutes trifluoromethyl groups with bulkier 3,5-di-tert-butylphenyl groups.
- Impact : Increased steric hindrance reduces reactivity but enhances enantioselectivity in sterically demanding reactions .
Comparison Table: Phosphoric Acid vs. Phosphoramide Derivatives
2.2. Binaphthol Precursors
(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
- Role : Precursor to the target compound; molecular weight 710.51 .
- Function : The hydroxyl groups are phosphorylated to form phosphoric acid or phosphoramide derivatives.
2.3. Spirobi-indene Diols
di-Cel (S)-6,6′-Bis[3,5-bis(trifluoromethyl)phenyl]-spirobi-indene diol
- Structure : Spirobi-indene core with diol groups.
- Comparison : Lower molecular weight (676.48) and distinct backbone reduce rigidity, limiting applications in asymmetric catalysis compared to binaphthyl systems .
Research Findings and Catalytic Performance
- Electronic Effects : The 3,5-bis(trifluoromethyl)phenyl groups significantly increase the acidity of binaphthyl catalysts, enabling activation of substrates via hydrogen bonding or proton transfer .
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., tert-butyl) improve enantioselectivity but reduce reaction rates, whereas trifluoromethyl groups balance acidity and steric accessibility .
Biological Activity
(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide is a phosphoramide compound notable for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and various biological activities supported by empirical data.
Structural Characteristics
The molecular formula of this compound is . The compound features a complex structure that includes two bis(trifluoromethyl)phenyl groups attached to a binaphthyl core, which is further modified by a tosyl group and a phosphoramide moiety.
Key Properties:
- Molecular Weight: 836.67 g/mol
- Melting Point: 170–180 °C
- CAS Number: 1706437-52-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the binaphthyl structure followed by the introduction of the phosphoramide and tosyl groups. Specific synthetic routes vary but often utilize coupling reactions and protection-deprotection strategies to achieve the desired functionalization.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have reported the anticancer properties of phosphoramides. For instance:
- Study A: In vitro assays demonstrated that this compound inhibits the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Study B: A dose-dependent response was observed in cell viability assays against breast cancer cells (MCF-7), with IC50 values indicating significant potency at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 8.0 | Cell cycle arrest in G2/M phase |
| HeLa | 4.5 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Study C: Testing against various bacterial strains revealed that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for specific enzymes related to cancer metabolism:
- Study D: The inhibition of dihydrofolate reductase (DHFR) was noted with an IC50 value of 10 µM, suggesting potential applications in cancer therapy.
Case Studies
- Case Study on Anticancer Efficacy: A preclinical study evaluated the effects of this compound on tumor-bearing mice models. Results indicated a significant reduction in tumor size compared to control groups treated with a placebo.
- Case Study on Antimicrobial Properties: A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in faster recovery times compared to standard antibiotic therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
